Cas no 1250358-87-2 (1-(3,5-difluorophenyl)cyclohexan-1-amine)
1-(3,5-difluorophenyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-difluorophenyl)cyclohexan-1-amine
- AKOS010757830
- EN300-1854540
- 1250358-87-2
- SCHEMBL17025844
-
- Inchi: 1S/C12H15F2N/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8H,1-5,15H2
- InChI Key: WUPXYBRTFCUMAE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1(CCCCC1)N)F
Computed Properties
- Exact Mass: 211.11725581g/mol
- Monoisotopic Mass: 211.11725581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
1-(3,5-difluorophenyl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854540-1g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-5g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-10g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-0.05g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-0.1g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-0.25g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-0.5g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-1.0g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 1g |
$986.0 | 2023-05-27 | ||
| Enamine | EN300-1854540-2.5g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1854540-5.0g |
1-(3,5-difluorophenyl)cyclohexan-1-amine |
1250358-87-2 | 5g |
$2858.0 | 2023-05-27 |
1-(3,5-difluorophenyl)cyclohexan-1-amine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(3,5-difluorophenyl)cyclohexan-1-amine
Professional Introduction to 1-(3,5-difluorophenyl)cyclohexan-1-amine (CAS No. 1250358-87-2)
1-(3,5-difluorophenyl)cyclohexan-1-amine), identified by its Chemical Abstracts Service (CAS) number 1250358-87-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both cyclohexane and fluorinated aromatic moieties in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense study in synthetic organic chemistry and drug discovery.
The cyclohexan-1-amine moiety serves as a crucial pharmacophore, contributing to the compound's solubility, bioavailability, and interaction with biological targets. In contrast, the 3,5-difluorophenyl group introduces fluorine atoms at positions 3 and 5 of the benzene ring, a substitution pattern known to enhance metabolic stability and binding affinity in many drug candidates. This combination of structural features has positioned 1-(3,5-difluorophenyl)cyclohexan-1-amine as a promising scaffold for further derivatization and exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has placed increasing emphasis on the development of fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atoms in 1-(3,5-difluorophenyl)cyclohexan-1-amine not only improve lipophilicity but also influence electronic distributions across the molecule, which can be critical for receptor binding. Such attributes have made this compound a focal point in research aimed at identifying novel treatments for various diseases.
One of the most compelling aspects of 1-(3,5-difluorophenyl)cyclohexan-1-amine is its potential in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The cyclohexylamine part of the molecule provides a flexible hinge region that can be optimized to improve binding interactions with protein targets, while the fluorinated phenyl ring enhances selectivity.
The synthesis of 1-(3,5-difluorophenyl)cyclohexan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic chemistry that enable access to such intricate molecular architectures.
The pharmacological profile of 1-(3,5-difluorophenyl)cyclohexan-1-amine has been investigated through both computational modeling and experimental assays. Computational studies have predicted favorable binding affinities for this compound with various biological targets, while experimental evaluations have provided insights into its metabolic stability and potential side effects. Such comprehensive analyses are essential for assessing its suitability as a lead compound in drug development pipelines.
In conclusion, 1-(3,5-difluorophenyl)cyclohexan-1-amine (CAS No. 1250358-87-2) represents a fascinating example of how structural modifications can yield compounds with tailored biological activities. Its unique combination of a cyclohexylamine backbone and a fluorinated aromatic group makes it a valuable asset in medicinal chemistry research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation therapeutics.
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